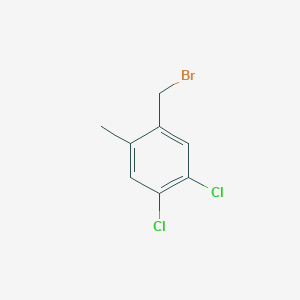

4,5-Dichloro-2-methylbenzyl bromide

CAS No.: 1806284-00-3

Cat. No.: VC2762912

Molecular Formula: C8H7BrCl2

Molecular Weight: 253.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806284-00-3 |

|---|---|

| Molecular Formula | C8H7BrCl2 |

| Molecular Weight | 253.95 g/mol |

| IUPAC Name | 1-(bromomethyl)-4,5-dichloro-2-methylbenzene |

| Standard InChI | InChI=1S/C8H7BrCl2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3 |

| Standard InChI Key | DDWQIIXBAAQFMN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1CBr)Cl)Cl |

| Canonical SMILES | CC1=CC(=C(C=C1CBr)Cl)Cl |

Introduction

Chemical Properties and Structural Characteristics

Physical and Chemical Properties

4,5-Dichloro-2-methylbenzyl bromide possesses specific chemical properties that define its behavior in various reactions and applications. The compound is identified by CAS number 1806284-00-3 and has a molecular formula of C8H7BrCl2 . With a molecular weight of 253.95 g/mol, this compound represents a medium-sized organic molecule with significant halogen content .

The following table summarizes the key physical and chemical properties of 4,5-Dichloro-2-methylbenzyl bromide:

The presence of three halogen atoms (one bromine and two chlorines) significantly influences the electronic properties of the molecule. The electron-withdrawing nature of these halogens affects the reactivity of the benzylic position, making the bromomethyl group particularly susceptible to nucleophilic substitution reactions. This reactivity profile contributes to the compound's utility as a chemical intermediate in various synthetic pathways.

Structural Features and Reactivity

The structure of 4,5-Dichloro-2-methylbenzyl bromide includes a benzene ring with four substituents strategically positioned to influence the molecule's chemical behavior. The two chlorine atoms at positions 4 and 5 create an electron-deficient region, while the methyl group at position 2 provides a slight electron-donating effect. The bromomethyl group serves as the primary reactive site, enabling various transformations including nucleophilic substitution reactions.

The positioning of these substituents influences both the electronic distribution within the molecule and the steric accessibility of the reactive bromomethyl group. These factors collectively determine the compound's behavior in chemical reactions and its potential applications in synthetic chemistry.

Synthesis Methods

Advanced Green Chemistry Approaches

Recent advancements in synthetic methodologies have led to more environmentally friendly approaches for preparing benzyl bromides. Research published in the Beilstein Journal of Organic Chemistry discusses improved bromination processes for similar compounds that address the limitations of traditional methods using molecular bromine, which include toxicity, handling difficulties, and environmental concerns due to corrosive HBr byproducts and organic solvent usage .

A notable green chemistry approach utilizes a H2O2-HBr couple as the bromide source, making the procedure organic-waste-free and organic-solvent-free . This method represents a significant improvement over conventional bromination techniques and aligns with modern principles of sustainable chemistry.

The general procedure for this environmentally friendly approach involves:

-

Adding the xylene derivative (1.0 mmol) to a solution containing H2O2 (2.0 mmol) and HBr (1.1 mmol) in water or CCl4 (2.0 mL).

-

Stirring the mixture at an appropriate temperature under irradiation from a 40W incandescent light bulb.

-

Processing the reaction mixture by adding 0.005M NaHSO3 solution and extracting with CH2Cl2.

-

Drying the extract over MgSO4, evaporating the solvent, and purifying the product by column chromatography .

Optimization of Reaction Conditions

Research on similar benzyl bromide compounds has shown that optimization of reaction conditions significantly influences both yield and selectivity. Various activation methods have been studied:

-

Thermal activation (heating in the dark) produces monobrominated products with moderate yields for similar compounds.

-

Radical initiators (such as DBP or AMPA) increase yields but may decrease selectivity due to formation of dibrominated byproducts.

-

Visible light activation (using a 40W incandescent bulb) increases both yield and selectivity for monobrominated products.

-

For compounds with deactivating groups, high-intensity light sources (such as a 100W high-pressure mercury lamp) can enhance the formation of bromide radicals and improve yields .

These findings suggest that the synthesis of 4,5-Dichloro-2-methylbenzyl bromide could potentially be optimized through careful selection of activation methods and reaction conditions.

Applications and Utility

Role as a Chemical Intermediate

4,5-Dichloro-2-methylbenzyl bromide serves as an important intermediate in organic synthesis and has been described as a chemical compound used for medicinal purposes . The reactive bromomethyl group provides a versatile handle for further transformations, making this compound valuable for building more complex molecular structures.

Similar benzyl bromide compounds have been utilized as intermediates in the preparation of quaternary ammonium salts. For example, related compounds have been used to prepare benzyl trimethylammonium derivatives that can serve as precursors in further synthetic pathways . The reactivity of the benzylic position makes 4,5-Dichloro-2-methylbenzyl bromide potentially useful for analogous transformations.

Comparison with Structurally Related Compounds

Structural Analogues

Several structurally related compounds appear in the scientific literature, providing context for understanding the properties and applications of 4,5-Dichloro-2-methylbenzyl bromide. Comparison with these analogues offers insights into how structural variations influence chemical behavior and utility:

Structure-Reactivity Relationships

The positioning and nature of substituents on the benzene ring significantly influence the reactivity and properties of benzyl bromides. Electronic effects of substituents affect the reactivity of the benzylic position toward nucleophilic substitution:

-

Electron-withdrawing groups (such as chlorine or nitro) generally enhance the reactivity of the benzylic carbon toward nucleophilic substitution by stabilizing the transition state during SN1 or SN2 reactions .

-

The position of substituents affects the steric environment around the reactive site, which can impact accessibility to nucleophiles and influence reaction rates and selectivity .

-

Deactivating groups can reduce the yield of benzyl bromination reactions under standard conditions, potentially necessitating more vigorous activation methods .

Understanding these structure-reactivity relationships helps predict the behavior of 4,5-Dichloro-2-methylbenzyl bromide in various synthetic contexts and guides the development of optimized synthesis and application strategies.

Current Research and Future Directions

Synthesis Optimization

Current research in the field of benzyl halides focuses on developing more efficient, selective, and environmentally friendly synthesis methods. The green chemistry approach using H2O2-HBr represents a significant advancement in this area, offering advantages in terms of reduced waste generation, elimination of organic solvents, and improved safety profiles .

Future research might explore further optimization of this approach for the specific synthesis of 4,5-Dichloro-2-methylbenzyl bromide, potentially investigating the influence of various catalysts, light sources, or reaction conditions on yield and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume